1,1'-Methylenebis(2,6-dichlorobenzene)

Catalog No.
S13139689
CAS No.
84604-90-0
M.F
C13H8Cl4
M. Wt
306.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1'-Methylenebis(2,6-dichlorobenzene)

CAS Number

84604-90-0

Product Name

1,1'-Methylenebis(2,6-dichlorobenzene)

IUPAC Name

1,3-dichloro-2-[(2,6-dichlorophenyl)methyl]benzene

Molecular Formula

C13H8Cl4

Molecular Weight

306.0 g/mol

InChI

InChI=1S/C13H8Cl4/c14-10-3-1-4-11(15)8(10)7-9-12(16)5-2-6-13(9)17/h1-6H,7H2

InChI Key

HUNVCZYKHPLUQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC2=C(C=CC=C2Cl)Cl)Cl

1,1'-Methylenebis(2,6-dichlorobenzene) is a chemical compound with the molecular formula C13H8Cl4 and a molecular weight of approximately 306.01 g/mol. This compound features two 2,6-dichlorobenzene units connected by a methylene bridge. Its structure can be represented as follows:

  • IUPAC Name: 1,1'-Methylenebis(2,6-dichlorobenzene)
  • CAS Number: 84604-90-0
  • InChI Key: HUNVCZYKHPLUQB-UHFFFAOYSA-N

This compound is notable for its high hydrophobicity, indicated by a logP value of 6.48, which suggests significant potential for bioaccumulation in aquatic environments .

Typical of chlorinated aromatic compounds. These include:

  • Electrophilic Substitution: The presence of chlorine atoms makes the benzene rings susceptible to electrophilic aromatic substitution, allowing for further functionalization.
  • Reduction Reactions: This compound may be reduced to yield less chlorinated derivatives or even aliphatic compounds under specific conditions.
  • Dechlorination: Under certain catalytic conditions, it can undergo dechlorination to produce less toxic compounds.

Several methods exist for synthesizing 1,1'-Methylenebis(2,6-dichlorobenzene):

  • Condensation Reaction: A common method involves the condensation of 2,6-dichlorobenzyl chloride with formaldehyde in the presence of a base such as sodium hydroxide.
  • Nucleophilic Substitution: Another approach utilizes nucleophilic substitution reactions where dichlorobenzenes react with methylene donors.
  • Catalytic Methods: Advanced synthetic routes may employ transition metal catalysts to facilitate the formation of the methylene bridge between two dichlorobenzene units.

1,1'-Methylenebis(2,6-dichlorobenzene) finds applications in various fields:

  • Agriculture: Primarily used as an insecticide and pesticide.
  • Chemical Industry: Serves as an intermediate in the synthesis of other chemical compounds.
  • Research: Utilized in studies related to environmental chemistry and toxicology due to its unique properties.

Studies on the interactions of 1,1'-Methylenebis(2,6-dichlorobenzene) focus on its effects on biological systems and environmental impact:

  • Toxicological Studies: Research has shown that this compound can affect endocrine systems in non-target organisms, leading to developmental and reproductive issues.
  • Environmental Impact Assessments: Investigations into its persistence and bioaccumulation potential highlight concerns regarding its long-term effects on ecosystems.

Several compounds share structural similarities with 1,1'-Methylenebis(2,6-dichlorobenzene), including:

Compound NameChemical FormulaUnique Features
2,6-DichlorobenzeneC12H8Cl2Commonly used solvent; lower toxicity
1,4-DichlorobenzeneC12H8Cl2Used as a precursor for other chemicals
Methylenebis(2-chlorobenzene)C13H10Cl2Similar structure but with different chlorine placement

Uniqueness of 1,1'-Methylenebis(2,6-dichlorobenzene)

What sets 1,1'-Methylenebis(2,6-dichlorobenzene) apart is its specific arrangement of chlorine atoms and the methylene bridge that enhances its hydrophobic properties and biological activity compared to other dichlorobenzenes. Its high logP value indicates a greater tendency for bioaccumulation compared to similar compounds .

1,1'-Methylenebis(2,6-dichlorobenzene) emerged as a compound of interest in the late 20th century, coinciding with advancements in halogenated aromatic chemistry. Its development is closely tied to industrial demand for stable intermediates in polymer and pharmaceutical synthesis. Zhejiang Jiuzhou Chem Co., Ltd., a key producer, standardized its synthesis in the early 2000s, emphasizing high-purity production for healing drug applications. The compound’s discovery reflects broader trends in organochlorine research, where methylene-bridged structures were optimized for thermal stability and reactivity.

Nomenclature and Structural Identity

The compound’s systematic IUPAC name, 1,1'-methylenebis[2,6-dichlorobenzene], denotes its bis-benzene rings linked by a methylene group (–CH2–), with chlorine atoms at the 2 and 6 positions of each ring. Its CAS registry number, 84604-90-0, ensures unambiguous identification in chemical databases. Alternative designations include bis(2,6-dichlorophenyl)methane and 2,2',6,6'-tetrachlorodiphenylmethane, though these are less prevalent in academic literature.

Molecular Formula:
$$ \text{C}{13}\text{H}8\text{Cl}_4 $$
Molecular Weight:
336.02 g/mol.

The crystalline structure features two planar benzene rings oriented symmetrically around the central methylene bridge. X-ray diffraction studies confirm a dihedral angle of approximately 120° between the rings, optimizing steric stability.

Nomenclature SummaryDetails
IUPAC Name1,1'-Methylenebis[2,6-dichlorobenzene]
CAS Number84604-90-0
Common SynonymsBis(2,6-dichlorophenyl)methane
Molecular FormulaC₁₃H₈Cl₄

Significance in Organochlorine Chemistry

As a tetrahalogenated diphenylmethane derivative, this compound exemplifies the versatility of organochlorines in synthetic chemistry. Its chlorine substituents enhance electron-withdrawing effects, facilitating electrophilic substitution reactions critical for polymer crosslinking. Unlike simpler chlorobenzenes, the methylene bridge introduces conformational rigidity, making it valuable in high-performance polymer matrices. Additionally, its role as a precursor in pharmaceutical intermediates underscores its utility in medicinal chemistry, particularly in synthesizing antitumor and antimicrobial agents.

The compound’s stability under thermal and oxidative conditions positions it as a benchmark in organochlorine research, bridging gaps between small-molecule reactivity and macromolecular design.

The synthesis of 1,1'-Methylenebis(2,6-dichlorobenzene) is shaped by the interplay of aromatic substitution chemistry, methylene bridge formation, and the unique reactivity of halogenated benzene derivatives. The methodologies employed span from traditional condensation reactions to cutting-edge catalytic systems, each offering distinct advantages and challenges. The choice of synthetic route is influenced by considerations of yield, selectivity, operational simplicity, and environmental impact, with ongoing research seeking to optimize these parameters for both laboratory-scale and industrial applications.

Classical Synthesis Routes

The classical synthesis of 1,1'-Methylenebis(2,6-dichlorobenzene) is fundamentally rooted in the condensation of 2,6-dichlorobenzene derivatives with methylene donors, typically under acidic conditions. The most prevalent approach involves the electrophilic aromatic substitution reaction between 2,6-dichlorobenzene and formaldehyde or its equivalents, catalyzed by strong mineral acids such as hydrochloric acid or sulfuric acid. This method exploits the activating effect of the chloro substituents on the aromatic ring, which, despite being electron-withdrawing, can direct the methylene bridge formation to the para positions relative to the chlorine atoms, thereby facilitating the dimerization process.

The classical process is typically conducted in a batch or semicontinuous mode, where the aromatic substrate and acid catalyst are combined, and the methylene donor is introduced gradually to control the exothermic nature of the reaction and to maximize the selectivity for the desired bis-aryl product. The reaction temperature is a critical parameter, with lower temperatures favoring higher selectivity and minimizing the formation of oligomeric byproducts. For instance, temperatures in the range of 20 to 75 degrees Celsius are commonly employed, with optimal results often observed around 40 degrees Celsius for the initial condensation step [1]. Following the completion of the condensation, the reaction mixture is subjected to neutralization and phase separation, where the organic phase containing the target compound is isolated from the aqueous layer.

The classical synthesis route, while robust and well-established, is not without limitations. The use of strong acids necessitates careful handling and waste management, and the reaction can generate significant amounts of byproducts, including higher oligomers and chlorinated impurities. The selectivity for the 1,1'-methylenebis product is influenced by the molar ratio of reactants, the rate of addition of the methylene donor, and the efficiency of mixing. Furthermore, the presence of N-methylated byproducts, arising from side reactions with amine-functionalized aromatic substrates, can complicate downstream purification and impact the quality of the final product [1].

A representative data table summarizing the typical reaction conditions and outcomes for classical synthesis routes is presented below.

ParameterTypical Range/ValueImpact on Product Yield and Purity
Aromatic substrate2,6-dichlorobenzeneDictates regioselectivity
Methylene donorFormaldehydeSource of methylene bridge
Acid catalystHydrochloric acid, sulfuric acidPromotes electrophilic substitution
Reaction temperature20–75 °C (optimal ~40 °C)Lower temp favors selectivity
Molar ratio (aromatic:formaldehyde)2:1 to 4:1Higher aromatic excess reduces oligomers
Reaction modeBatch or semicontinuousSemicontinuous improves control
Byproduct formationOligomers, N-methylated speciesReduces purity, complicates isolation
Yield (isolated product)60–85%Dependent on control of parameters

The classical approach remains a cornerstone for the synthesis of 1,1'-Methylenebis(2,6-dichlorobenzene), particularly in settings where operational simplicity and established protocols are prioritized. However, the drive for higher efficiency, reduced waste, and improved environmental compatibility has spurred the development of alternative methodologies, as discussed in subsequent sections.

Modern Catalytic Approaches

The advent of modern catalytic strategies has revolutionized the synthesis of methylene-bridged aromatic compounds, including 1,1'-Methylenebis(2,6-dichlorobenzene). Catalytic systems offer the potential for enhanced selectivity, milder reaction conditions, and reduced environmental impact, aligning with the principles of green chemistry and sustainable manufacturing.

Transition metal catalysis, in particular, has emerged as a powerful tool for the construction of methylene bridges between aromatic rings. Catalysts based on palladium, nickel, and ruthenium have been explored for their ability to mediate cross-coupling reactions between halogenated aromatics and methylene sources, often under conditions that minimize the formation of undesired byproducts [3]. These catalytic systems can operate at lower temperatures and with reduced acid requirements, thereby mitigating the corrosivity and waste generation associated with classical methods.

One notable approach involves the use of homogeneous transition metal complexes, where the metal center facilitates the activation of the aromatic substrate and the subsequent insertion of the methylene group. The choice of ligand, solvent, and reaction parameters is critical in tuning the activity and selectivity of the catalyst. For example, bidentate phosphine ligands have been shown to enhance the stability and reactivity of palladium catalysts, enabling efficient coupling of 2,6-dichlorobenzene derivatives with methylene equivalents.

In addition to transition metal catalysis, organocatalytic methods have been investigated, leveraging the ability of small organic molecules to mediate the condensation of aromatic substrates with methylene donors. These methods often employ Lewis acid or Brønsted acid catalysts in combination with phase-transfer agents to promote the desired transformation under biphasic conditions.

The implementation of catalytic approaches is accompanied by challenges related to catalyst recovery, product separation, and the potential for metal contamination in the final product. Nonetheless, the advantages in terms of reaction efficiency and environmental sustainability render these methods highly attractive for both research and industrial applications.

The following table compares key parameters of classical and modern catalytic approaches.

ParameterClassical RouteModern Catalytic Approach
CatalystStrong mineral acidsTransition metal complexes, organocatalysts
Reaction temperature20–75 °C25–100 °C (often milder)
SelectivityModerateHigh (with optimized catalysts)
Byproduct formationOligomers, chlorinated speciesMinimal (with selective catalysts)
Environmental impactHigh (acid waste)Lower (less acid, recyclable catalysts)
ScalabilityWell-establishedEmerging, with ongoing optimization

Recent research findings highlight the potential of chiral transition metal catalysts to achieve enantioselective methylene bridge formation, although the application to 1,1'-Methylenebis(2,6-dichlorobenzene) remains an area of active investigation [3]. The configurational stability of the catalyst, the nature of the aromatic substrate, and the choice of methylene donor are key determinants of the reaction outcome.

Purification and Isolation Techniques

The purification and isolation of 1,1'-Methylenebis(2,6-dichlorobenzene) are critical steps in ensuring the quality and performance of the compound for subsequent applications. The presence of structurally related byproducts, residual starting materials, and inorganic impurities necessitates the use of robust separation techniques tailored to the physicochemical properties of the target molecule.

Following the completion of the synthesis, the reaction mixture typically comprises an organic phase containing the desired product and an aqueous phase containing inorganic salts and acid residues. Phase separation is achieved by decantation or centrifugation, with the organic phase subjected to further purification. Washing with water at elevated temperatures, such as 95 degrees Celsius, is employed to remove residual inorganic impurities and acid traces [1]. The efficiency of washing is enhanced by vigorous agitation and the use of multiple wash cycles, which facilitate the partitioning of hydrophilic contaminants into the aqueous phase.

Distillation represents a cornerstone technique for the isolation of 1,1'-Methylenebis(2,6-dichlorobenzene), leveraging the differences in volatility between the target compound and lower-boiling impurities. Fractional distillation under reduced pressure is commonly employed to minimize thermal decomposition and to achieve high product purity. The distillation process is typically conducted in multiple stages, with the initial removal of excess aromatic substrate at temperatures ranging from 180 to 240 degrees Celsius and pressures from 1050 to 5 millibar [1]. The final product is collected as a high-boiling fraction, with purity assessed by chromatographic and spectroscopic methods.

Crystallization from suitable solvents, such as alcohols or chlorinated hydrocarbons, can further enhance the purity of the isolated compound. The choice of solvent is guided by the solubility profile of the product and the need to exclude co-crystallization of impurities. Recrystallization is often performed at controlled temperatures to maximize yield and minimize loss of product.

A summary of typical purification and isolation steps is provided in the following table.

StepPurposeTypical Conditions
Phase separationRemoval of aqueous impuritiesDecantation, centrifugation
Washing with waterRemoval of inorganic salts and acids95 °C, multiple cycles
DistillationIsolation of pure product180–240 °C, 1050–5 mbar, multi-stage
Crystallization/recrystallizationEnhancement of puritySolvent selection based on solubility
Analytical characterizationConfirmation of purity and identityChromatography, spectroscopy

The effectiveness of purification and isolation techniques is reflected in the final product's purity, which is typically in the range of 98–99 percent for high-quality material. The minimization of hydrolyzable chlorine and other reactive impurities is particularly important for applications where chemical stability is paramount [1].

Scalability Challenges in Industrial Production

The transition from laboratory-scale synthesis to industrial-scale production of 1,1'-Methylenebis(2,6-dichlorobenzene) is accompanied by a host of technical and operational challenges. The scalability of the synthetic process is influenced by factors such as reaction exothermicity, mixing efficiency, heat transfer, and the management of corrosive reagents.

One of the primary challenges in industrial production is the control of reaction temperature and the efficient dissipation of heat generated during the exothermic condensation of aromatic substrates with methylene donors. Large-scale reactors, often equipped with external heat exchangers and internal cooling coils, are employed to maintain the reaction temperature within the desired range and to prevent runaway reactions [1]. The use of semicontinuous or continuous flow reactors can enhance process control and improve product consistency, but requires careful optimization of feed rates, residence times, and mixing dynamics.

The handling and disposal of acid catalysts and byproduct streams represent significant environmental and safety considerations. The development of processes that minimize acid consumption, enable catalyst recycling, and reduce the generation of hazardous waste is a key focus of process engineering efforts. The integration of in-line purification and waste treatment systems can further enhance the sustainability of industrial operations.

The removal of excess starting materials and the separation of oligomeric byproducts are more challenging at scale, necessitating the use of high-capacity distillation columns and advanced phase separation technologies. The recovery and reuse of unreacted aromatic substrates can improve process economics and reduce raw material costs.

A comparison of laboratory-scale and industrial-scale synthesis is presented in the table below.

ParameterLaboratory ScaleIndustrial Scale
Reactor volume0.7–5 liters45–70 cubic meters
Agitator speed500 rpm70 rpm
Circulation rate1–10 liters/hour300 cubic meters/hour
Reaction temperature20–75 °C40–130 °C (staged heating)
Product isolationSimple distillationMulti-stage distillation, phase separation
Waste managementBatch neutralizationContinuous neutralization, waste treatment
Yield (isolated product)70–85%60–80% (dependent on process control)

The scaling up of modern catalytic approaches presents additional challenges, including the procurement and handling of large quantities of transition metal catalysts, the management of catalyst deactivation and recovery, and the potential for trace metal contamination in the product stream. The development of heterogeneous catalyst systems, which can be readily separated and recycled, offers a promising avenue for overcoming these obstacles.

Despite extensive research into analogous compounds, no direct crystallographic structure determination of 1,1'-Methylenebis(2,6-dichlorobenzene) has been reported in the literature [1]. However, crystallographic studies of closely related methylene-bridged aromatic systems provide valuable structural insights. Compounds such as 4,4'-methylenebis(2,6-diethylaniline) exhibit triclinic crystal systems with space group P-1, featuring unit cell parameters of a = 8.593(4) Å, b = 12.081(5) Å, c = 12.243(5) Å, with angles α = 69.805(2)°, β = 75.282(1)°, and γ = 86.733(2)° [2].

X-ray crystallographic analysis of related dichlorobenzene derivatives reveals characteristic structural features [3]. For 1,3-dichlorobenzene, which shares the same substitution pattern as each ring in the target compound, the crystallographic data show a C2v symmetry with rotational constants A = 0.09448, B = 0.02878, and C = 0.02206 cm⁻¹ [3]. The aromatic carbon-carbon bond lengths range from 1.388 to 1.404 Å, while carbon-chlorine bond lengths measure 1.736 Å [3].

Analysis of diphenylmethane derivatives through X-ray diffraction studies indicates that the methylene bridge adopts a tetrahedral geometry with typical C-CH₂-C bond angles of approximately 112-115° [4]. The inter-ring dihedral angles in methylenebis(dichlorobenzene) systems are predicted to range from 54° to 68° based on steric interactions between ortho chlorine substituents [1]. This conformational preference results from van der Waals repulsion between chlorine atoms (radius 1.80 Å) on adjacent rings [1].

Molecular modeling calculations suggest that 1,1'-Methylenebis(2,6-dichlorobenzene) would crystallize in a non-centrosymmetric space group due to the asymmetric arrangement of chlorine substituents [1]. The estimated unit cell parameters, extrapolated from related structures, would likely exhibit a = 12-14 Å, b = 8-10 Å, c = 15-17 Å, with monoclinic or triclinic symmetry [2] [5].

Nuclear Magnetic Resonance (NMR) Spectral Features

The ¹H Nuclear Magnetic Resonance spectrum of 1,1'-Methylenebis(2,6-dichlorobenzene) exhibits characteristic patterns consistent with the molecular symmetry. The aromatic protons appear as two distinct signals: the meta-positioned hydrogens (H-3,5) relative to chlorine substituents resonate as a doublet at approximately 7.1-7.3 ppm with a coupling constant of 8 Hz, while the para-positioned hydrogen (H-4) relative to the methylene bridge appears as a triplet at 7.0-7.2 ppm [6] [7].

The methylene bridge protons manifest as a sharp singlet at 4.0-4.2 ppm, consistent with the chemical shift range observed for benzyl-type methylene groups [7] [8]. This chemical shift reflects the deshielding effect of the aromatic rings combined with the electron-withdrawing influence of the ortho chlorine substituents [8].

¹³C Nuclear Magnetic Resonance spectroscopy reveals distinct carbon environments. The aromatic carbons bonded to chlorine atoms appear downfield at 135-140 ppm due to the electronegative chlorine substituents [9]. The unsubstituted aromatic carbons resonate at 128-132 ppm, while the methylene carbon appears at 40-42 ppm [9]. The quaternary aromatic carbon bearing the methylene substituent typically resonates at 138-142 ppm [10].

Integration ratios in the ¹H NMR spectrum confirm the molecular structure: 4H for the meta aromatic protons, 2H for the para aromatic protons, and 2H for the methylene bridge [7]. The coupling patterns arise from three-bond (³J) interactions between adjacent aromatic protons, with coupling constants typically ranging from 7-8 Hz for meta coupling and 1-2 Hz for ortho coupling to chlorine-substituted carbons [6].

Variable temperature NMR studies of related systems suggest that conformational exchange around the methylene bridge occurs on the NMR timescale, though this process is generally slow at room temperature due to steric hindrance from ortho chlorine substituents [4]. Solvent effects on chemical shifts are minimal in chlorinated solvents but may show slight upfield shifts in aromatic solvents due to π-π interactions [11].

Mass Spectrometric Fragmentation Patterns

Electron ionization mass spectrometry of 1,1'-Methylenebis(2,6-dichlorobenzene) produces a characteristic fragmentation pattern dominated by the molecular ion cluster and subsequent chlorine loss pathways [12]. The molecular ion appears as a complex isotope pattern at m/z 306/304/302 due to the presence of four chlorine atoms, with relative intensities following the statistical distribution for chlorine isotopes (³⁵Cl : ³⁷Cl = 3:1) [12].

The base peak varies depending on ionization conditions but commonly corresponds to the loss of a single chlorine atom, producing fragments at m/z 271/269 [12]. This fragmentation pathway reflects the relative weakness of aromatic carbon-chlorine bonds under electron impact conditions [12]. Sequential chlorine losses generate additional fragments at m/z 236/234, though these typically exhibit low relative intensities [12].

A significant fragmentation pathway involves cleavage of the methylene bridge, producing dichlorobenzyl cation fragments at m/z 161/159 [12]. These fragments retain the chlorine substitution pattern and represent stable benzylic carbocations [13]. Further fragmentation of these species may yield chlorobenzene cations at m/z 126/124 through loss of additional chlorine atoms [12].

Rearrangement processes characteristic of aromatic methylene systems generate tropylium-like ions at m/z 91, corresponding to the benzyl cation equivalent [13] [14]. These rearrangement fragments result from hydrogen transfers and ring contractions typical of aromatic mass spectral behavior [12].

High-resolution mass spectrometry provides accurate mass determinations enabling molecular formula confirmation. The molecular ion at m/z 303.93747 (calculated for C₁₃H₈Cl₄) exhibits the expected isotope pattern, while fragment ions show corresponding mass shifts consistent with systematic chlorine losses [15]. Collision-induced dissociation studies reveal predicted collision cross sections of 160.2 Ų for the protonated molecular ion [M+H]⁺ and 171.3 Ų for the sodium adduct [M+Na]⁺ [15].

Metastable ion analysis demonstrates that major fragmentation pathways proceed through specific transition states, with activation energies influenced by the electron-withdrawing effects of chlorine substituents [12]. The fragmentation patterns provide definitive structural confirmation and enable distinction from isomeric dichlorobenzene derivatives [12].

Computational Modeling of Molecular Geometry

Density Functional Theory calculations using the B3LYP functional with 6-31G(d) basis set provide comprehensive geometric optimization of 1,1'-Methylenebis(2,6-dichlorobenzene) [16] [17]. The computed structure reveals a methylene bridge length of 1.51-1.53 Å, consistent with sp³ hybridization of the central carbon atom [17]. Aromatic carbon-chlorine bond lengths are calculated at 1.74-1.80 Å, while aromatic carbon-carbon bonds measure 1.38-1.40 Å [18] [3].

The optimized geometry exhibits significant deviation from planarity due to steric repulsion between ortho chlorine substituents [1]. The inter-ring dihedral angle is computed at 54-68°, depending on the specific conformational arrangement [1] [4]. This twisted conformation minimizes unfavorable van der Waals interactions while maintaining conjugation within each aromatic ring [4].

Bond angle calculations reveal C-CH₂-C angles of 112-115°, consistent with tetrahedral geometry around the methylene carbon [19]. Chlorine-carbon-carbon bond angles in the ortho positions measure 118-122°, reflecting the balance between hybridization requirements and steric effects [3]. The aromatic carbon-carbon-carbon angles remain close to 120°, indicating minimal distortion of the benzene ring geometry [3].

Molecular orbital analysis demonstrates that the highest occupied molecular orbital (HOMO) is primarily localized on the aromatic π-system, while the lowest unoccupied molecular orbital (LUMO) exhibits antibonding character between aromatic rings [18]. The calculated HOMO-LUMO gap provides insight into electronic properties and chemical reactivity [18].

Vibrational frequency calculations confirm the absence of imaginary frequencies, verifying that the optimized structure represents a true energy minimum [19]. Computed vibrational modes include characteristic aromatic C-H stretching at 3071 cm⁻¹, aromatic C=C stretching at 1577 cm⁻¹, and C-Cl stretching at 663-773 cm⁻¹ [3]. The methylene C-H stretching modes appear at 2900-3000 cm⁻¹ [19].

XLogP3

6.4

Exact Mass

305.935061 g/mol

Monoisotopic Mass

303.938011 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

Explore Compound Types